molecular formula C4H6N4O2 B034952 2,5-Diamino-4,6-dihydroxypyrimidine CAS No. 102783-67-5

2,5-Diamino-4,6-dihydroxypyrimidine

Cat. No.: B034952
CAS No.: 102783-67-5
M. Wt: 142.12 g/mol
InChI Key: HWSJQFCTYLBBOF-UHFFFAOYSA-N
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Description

2,5-Diaminopyrimidin-4,6-diol: is an organic compound with the molecular formula C₄H₆N₄O₂. It belongs to the class of hydroxypyrimidines, which are characterized by a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic methods for 2,5-diaminopyrimidin-4,6-diol involves the use of guanidine hydrochloride and sodium methylate. The process includes heating and stirring the mixture, followed by the addition of dimethyl malonate. After heat preservation, the mixture undergoes pressure-reduced distillation, addition of water, pH adjustment, cooling, filtration, and drying to prepare the intermediate product. This intermediate product is then subjected to further conversion using a Raney nickel catalyst to obtain 2,5-diaminopyrimidin-4,6-diol .

Industrial Production Methods: The industrial production method for 2,5-diaminopyrimidin-4,6-diol is similar to the synthetic route mentioned above. The process is optimized to achieve a high yield and purity, making it suitable for large-scale production. The total yield reaches 75%, and the product purity is up to 99.0% .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminopyrimidin-4,6-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

2,5-Diaminopyrimidin-4,6-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-diaminopyrimidin-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2,4-Diaminopyrimidine: Similar in structure but with amino groups at different positions.

    2,6-Diaminopyrimidine: Another similar compound with amino groups at the 2 and 6 positions.

    2,5-Diamino-6-hydroxypyrimidine: A hydroxylated derivative with similar properties.

Uniqueness: 2,5-Diaminopyrimidin-4,6-diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJQFCTYLBBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967143
Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-69-5, 102783-67-5, 527-57-1
Record name 2,5-Diamino-4,6-dihydroxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40769-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diaminopyrimidin-4,6-diol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02037
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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